methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Description
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a 2-aminoethyl moiety attached to the pyrrole nitrogen (position 1). Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, and receptor-modulating properties.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-7-8(9(12)13-2)3-5-11(7)6-4-10/h3,5H,4,6,10H2,1-2H3 |
InChI Key |
YVDFKNTZCCUFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1CCN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which then cyclizes to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their function. The pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate with structurally related pyrrole derivatives, focusing on substituent effects, pharmacological activity, and synthetic methodologies.
Structural Analogues and Substituent Effects
Key Observations:
- Aminoethyl vs.
- This contrasts with the target compound’s simpler methyl substituents.
- Thiazole Hybrids : Compounds such as 2a–k demonstrate that heterocyclic moieties (e.g., thiazole) significantly enhance H3 receptor antagonism compared to pyrrole-only frameworks.
Pharmacological Activity
- Antioxidant Properties: Pyrrole-hydrazone hybrids (e.g., vh1–vh4) exhibit antioxidant activity with low cytotoxicity (IC₅₀ > 100 µM on HepG2 cells), attributed to the hydrazone group’s radical-scavenging capacity .
- Receptor Modulation: Thiazole-pyrrole hybrids (2a–k) show potent H3 receptor antagonism (pA₂ up to 8.27), influenced by alkyl chain length and substituent position on the thiazole ring . The aminoethyl group in the target compound may similarly interact with amine-binding receptors but requires empirical validation.
- Antitubercular Potential: Compound 13b , with a 4-bromophenyl group and ketone side chain, is studied for metabolism pathways relevant to antitubercular activity. The target compound’s aminoethyl group could undergo similar metabolic transformations (e.g., oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
